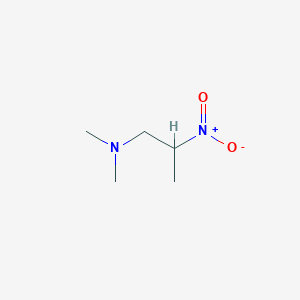
1-Propanamine, N,N-dimethyl-2-nitro-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Propanamine, N,N-dimethyl-2-nitro-, commonly known as DMNP, is a chemical compound that has gained attention in the field of scientific research due to its unique properties and potential applications. DMNP is a nitroamine compound that is used as a precursor for the synthesis of various organic compounds.
Wirkmechanismus
The mechanism of action of DMNP is not well understood, but it is believed to act as a nitrosoalkene intermediate in organic reactions. DMNP can undergo various reactions, including reduction, oxidation, and substitution, depending on the reaction conditions.
Biochemische Und Physiologische Effekte
DMNP has not been extensively studied for its biochemical and physiological effects. However, it has been reported to exhibit cytotoxicity against various cancer cell lines, including human breast cancer cells and leukemia cells. DMNP has also been found to inhibit the growth of bacteria, including Staphylococcus aureus and Escherichia coli.
Vorteile Und Einschränkungen Für Laborexperimente
DMNP has several advantages for lab experiments, including its high purity and stability. DMNP is also relatively easy to handle and store. However, DMNP has limitations, including its toxicity and potential hazards associated with its handling and storage.
Zukünftige Richtungen
There are several future directions for DMNP research, including its potential applications in drug discovery and material science. DMNP can be used as a precursor for the synthesis of various organic compounds, including pharmaceuticals. DMNP can also be used as a building block for the synthesis of novel materials, such as MOFs and metal-organic polyhedra (MOPs), which have potential applications in gas storage and separation. Further studies are needed to explore the potential applications of DMNP in these areas.
In conclusion, DMNP is a versatile compound with potential applications in various fields, including organic synthesis, analytical chemistry, and material science. Despite its potential, DMNP has limitations, including its toxicity and potential hazards associated with its handling and storage. Further studies are needed to explore the potential applications of DMNP in drug discovery and material science.
Synthesemethoden
DMNP can be synthesized by the reaction of 2-nitrochlorobenzene with N,N-dimethylpropan-1-amine in the presence of a base such as sodium hydroxide. The reaction yields DMNP as a yellow crystalline solid with a melting point of 155-157°C.
Wissenschaftliche Forschungsanwendungen
DMNP has been used in various scientific research applications, including organic synthesis, analytical chemistry, and material science. DMNP is a versatile precursor for the synthesis of various organic compounds, including dyes, pharmaceuticals, and agrochemicals. DMNP has also been used as a reagent for the determination of various analytes, such as amino acids and peptides, in analytical chemistry. In material science, DMNP has been used as a precursor for the synthesis of metal-organic frameworks (MOFs), which have potential applications in gas storage and separation.
Eigenschaften
CAS-Nummer |
104892-72-0 |
|---|---|
Produktname |
1-Propanamine, N,N-dimethyl-2-nitro- |
Molekularformel |
C5H12N2O2 |
Molekulargewicht |
132.16 g/mol |
IUPAC-Name |
N,N-dimethyl-2-nitropropan-1-amine |
InChI |
InChI=1S/C5H12N2O2/c1-5(7(8)9)4-6(2)3/h5H,4H2,1-3H3 |
InChI-Schlüssel |
DXZMDABJBOTWTA-UHFFFAOYSA-N |
SMILES |
CC(CN(C)C)[N+](=O)[O-] |
Kanonische SMILES |
CC(CN(C)C)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![Hexasodium;8-[[4-methyl-3-[[2-methyl-5-[(4,6,8-trisulfonatonaphthalen-1-yl)carbamoyl]phenyl]carbamoylamino]benzoyl]amino]naphthalene-1,3,5-trisulfonate](/img/structure/B9620.png)






![Ethanone, 1-bicyclo[4.2.0]oct-6-en-7-yl-(9CI)](/img/structure/B9635.png)



